

An In-depth Technical Guide to the Stereoisomers of Dimercaptosuccinic Acid

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Compound of Interest

Compound Name: Succimer

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Introduction

Dimercaptosuccinic acid (DMSA) is a dithiol compound that has garnered significant attention for its potent metal-chelating properties, leading to its clinical use in the treatment of heavy metal poisoning. The presence of two stereocenters in its chemical structure gives rise to three stereoisomers: a meso form and a pair of enantiomers ((+)- and (-)-DMSA), which are often available as a racemic mixture (dl-DMSA). The spatial arrangement of the thiol and carboxylic acid functional groups in each stereoisomer dictates its unique physicochemical properties and, consequently, its efficacy and behavior as a chelating agent. This technical guide provides a comprehensive overview of the stereoisomers of DMSA, their distinct properties, and the experimental methodologies used to characterize them.

Physicochemical and Pharmacological Properties

The stereoisomers of dimercaptosuccinic acid exhibit notable differences in their physical and chemical properties, which in turn influence their pharmacological behavior. The meso form, also known as **succimer**, is the most well-studied and is the approved drug for treating lead poisoning in children^[1]. However, research suggests that the racemic form may exhibit superior chelation for certain metals^{[2][3][4][5]}.

Physicochemical Properties

Key physicochemical properties of the meso and racemic forms of DMSA are summarized in the table below. A significant difference lies in their solubility, which is attributed to their different crystal lattice structures. The meso-DMSA solid is stabilized by hydrogen bonding, while the rac-DMSA solid is stabilized by van der Waals forces, leading to a drastic difference in their solubilities.

Property	meso-2,3-Dimercaptosuccinic Acid (Succimer)	racemic-2,3-Dimercaptosuccinic Acid
Synonyms	DMSA, (2R,3S)-2,3-Dimercaptosuccinic acid	dl-DMSA, rac-DMSA
Molecular Formula	C ₄ H ₆ O ₄ S ₂	C ₄ H ₆ O ₄ S ₂
Molecular Weight	182.22 g/mol	182.22 g/mol
Melting Point	196-198 °C (decomposes)	Not consistently reported, but distinct from meso form
Water Solubility	Sparingly soluble	Readily soluble
pKa Values	pKa1 ≈ 2.95, pKa2 ≈ 4.51 (carboxylic acid groups)	Four acid dissociation constants have been determined potentiometrically

Pharmacological and Toxicological Properties

The primary pharmacological action of DMSA stereoisomers is the chelation of heavy metals, forming water-soluble complexes that are excreted in the urine. While both forms are effective, their efficiency can vary depending on the target metal. Studies have indicated that rac-DMSA may be a more effective chelator for lead and cadmium than meso-DMSA.

Property	meso-2,3-Dimercaptosuccinic Acid (Succimer)	racemic-2,3-Dimercaptosuccinic Acid
Primary Use	Antidote for lead, mercury, and arsenic poisoning	Investigated as a potentially more effective chelating agent
Metal Chelation	Forms stable complexes with various heavy metals.	Shows higher stability constants with some toxic metals compared to the meso form.
Toxicity (LD50 in mice, ip)	13.73 mmol/kg	10.84 mmol/kg
Clinical Status	FDA-approved oral medication for lead poisoning in children	Not in widespread clinical use.

Experimental Protocols

Synthesis of meso-2,3-Dimercaptosuccinic Acid

A common method for the synthesis of meso-DMSA involves the reaction of acetylenedicarboxylic acid with sodium thiosulfate, followed by hydrolysis.

Materials:

- Acetylene dicarboxylic acid
- Sodium thiosulfate pentahydrate
- Concentrated sulfuric acid
- Dioxane
- Methanol
- Acetone

Procedure:

- Dissolve acetylene dicarboxylic acid in distilled water.
- Cool the solution to 5°C and adjust the pH to 3 with sodium hydroxide.
- Add sodium thiosulfate to the solution while maintaining the temperature at 5°C.
- Maintain the pH at 1.5 by the addition of 6N H₂SO₄.
- Once the reaction is complete (indicated by the consumption of the calculated amount of sulfuric acid and a negligible iodometric titer for thiosulfate), the intermediate product is subjected to acid hydrolysis.
- Dissolve the reaction product in a solution of concentrated H₂SO₄ in dioxane and stir at 55°C for 1 hour.
- After cooling, separate the dioxane solution from the precipitated inorganic salts.
- Wash the precipitate with dioxane and combine the dioxane solutions.
- Concentrate the combined solution in vacuo to obtain a paste of dimercaptosuccinic acid.
- Crystallize the crude meso-dimercaptosuccinic acid from a methanol/acetone mixture to obtain the purified product.

Chiral Resolution of racemic-2,3-Dimercaptosuccinic Acid

The separation of the enantiomers of rac-DMSA can be achieved through classical chemical resolution by forming diastereomeric salts with a chiral resolving agent.

Principle: The racemic mixture is reacted with an enantiomerically pure chiral base (e.g., an alkaloid like brucine or a chiral amine) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of DMSA.

General Procedure:

- Dissolve the racemic-DMSA in a suitable solvent.
- Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) dissolved in the same solvent.
- Allow the diastereomeric salts to form and crystallize. The salt of one enantiomer may crystallize out preferentially due to lower solubility.
- Separate the crystals by filtration.
- Wash the crystals with a small amount of cold solvent to remove impurities.
- Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to precipitate the enantiomerically pure DMSA.
- The other enantiomer can be recovered from the mother liquor by a similar process.

Determination of Metal-Ligand Formation Constants by Potentiometric Titration

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Materials and Equipment:

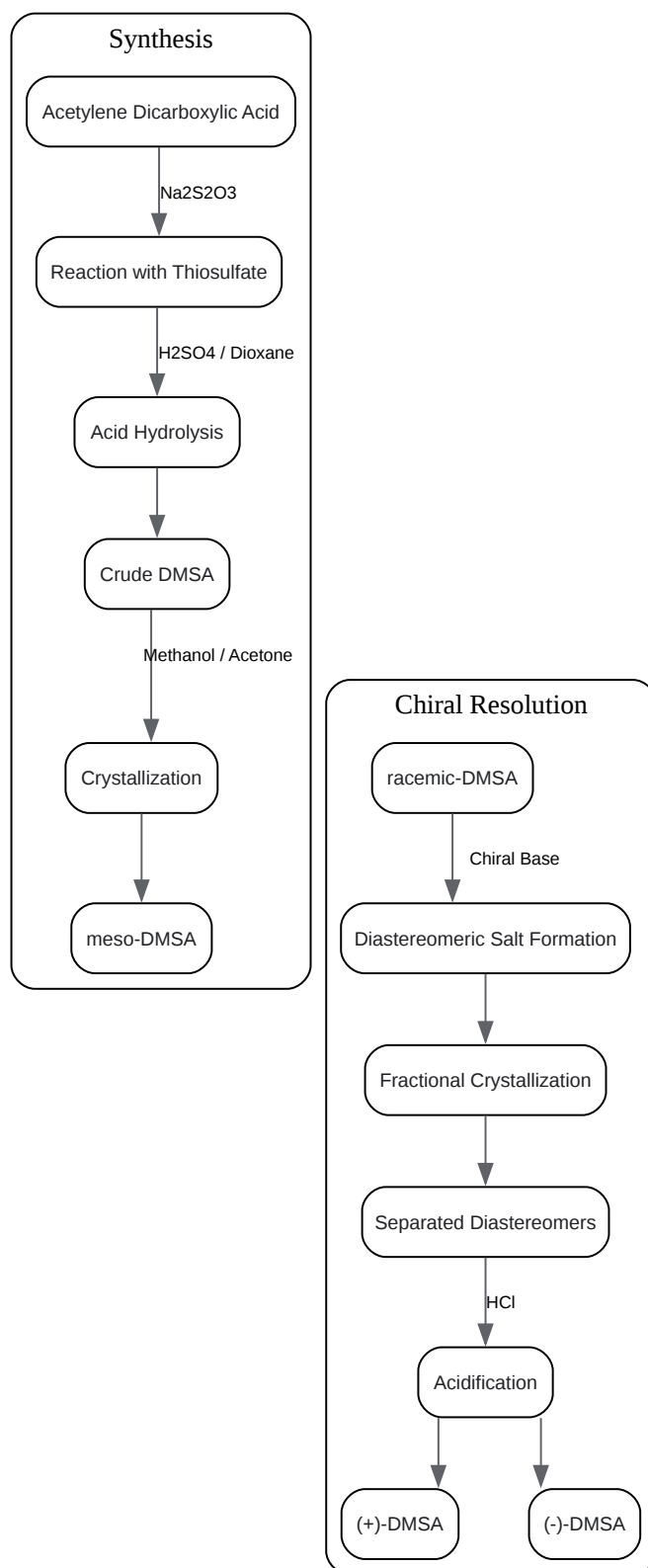
- pH meter with a combined glass electrode (accuracy ± 0.01 pH units)
- Thermostated titration vessel
- Burette
- Standardized solutions of KOH (or other strong base), HCl (or other strong acid), DMSA stereoisomer, and the metal salt of interest.
- Inert gas supply (e.g., nitrogen)

Procedure:

- **Calibration:** Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 9.20) before each titration.
- **Titration Setup:** Prepare a solution containing a known concentration of the DMSA stereoisomer and the metal ion in a thermostated vessel. The total volume and ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., KOH) while continuously monitoring the pH. The titration should be carried out under an inert atmosphere to prevent oxidation of the thiol groups.
- **Data Analysis:** Record the volume of titrant added and the corresponding pH values. The formation constants are calculated from the titration data by analyzing the displacement of the metal-ligand titration curve from the ligand-only titration curve. Specialized software can be used for this analysis.

Visualizations

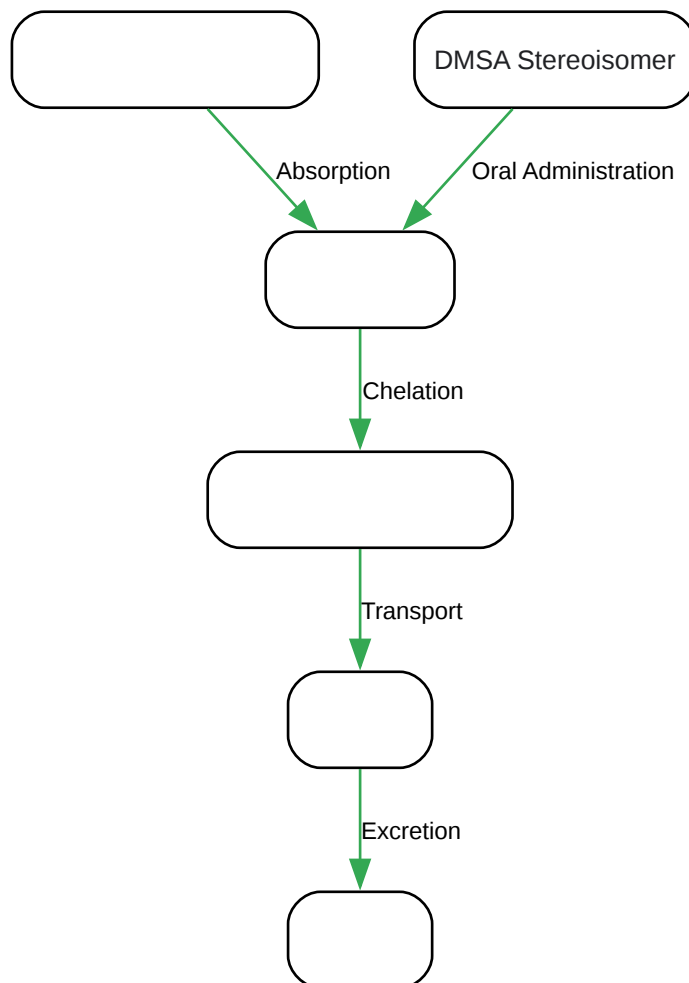
Experimental Workflow for Synthesis and Resolution of DMSA Stereoisomers



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Caption: Workflow for the synthesis of meso-DMSA and chiral resolution of racemic-DMSA.

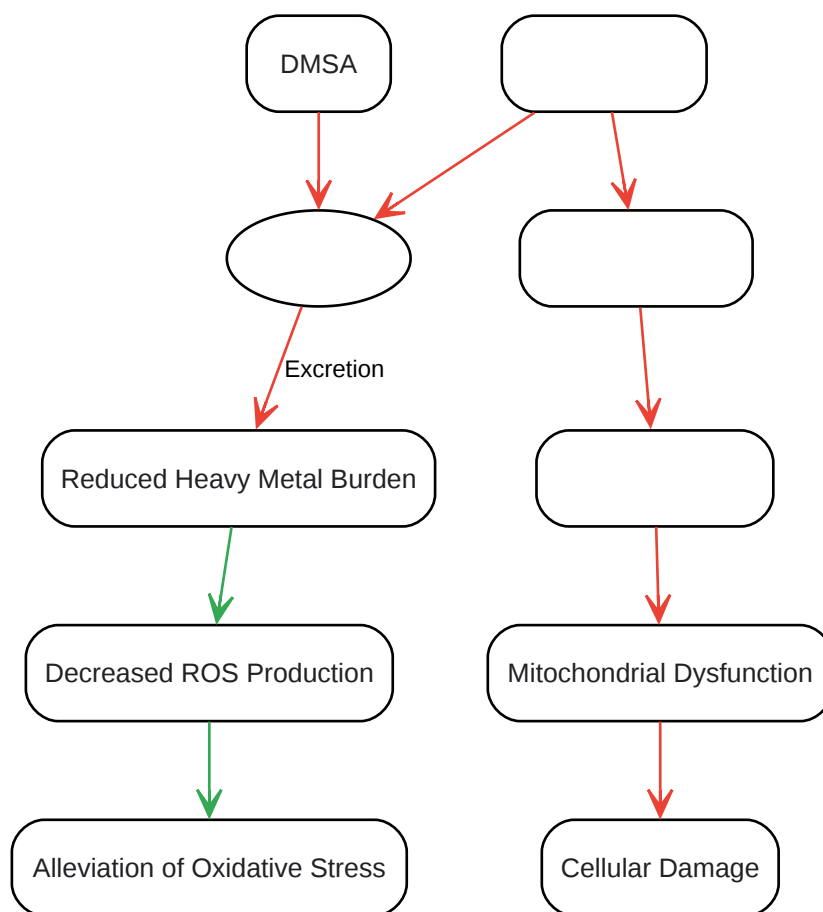
Chelation and Excretion Pathway



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Caption: Simplified pathway of heavy metal chelation by DMSA and subsequent excretion.

DMSA and Cellular Oxidative Stress



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Caption: DMSA's role in mitigating heavy metal-induced oxidative stress.

Conclusion

The stereoisomers of dimercaptosuccinic acid, while structurally similar, possess distinct physicochemical and pharmacological properties that are crucial for their application in chelation therapy. The meso form, **succimer**, is a well-established clinical treatment for heavy metal poisoning. However, ongoing research into the racemic form suggests potential for enhanced efficacy, warranting further investigation. A thorough understanding of the synthesis, resolution, and analytical methodologies for these stereoisomers is essential for the continued development and optimization of chelation therapies. The provided protocols and visualizations serve as a foundational guide for researchers and professionals in the field of drug development and toxicology.

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